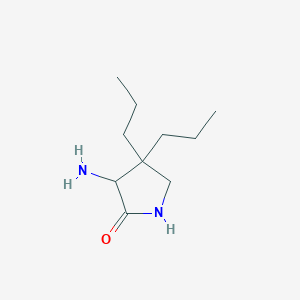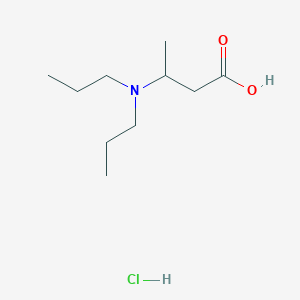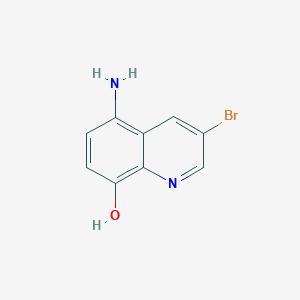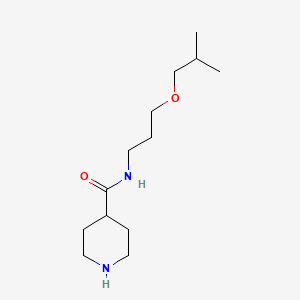
2,4-Dichloropyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a sulfonamide group at position 5. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields including medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidine-5-sulfonamide typically involves the reaction of 2,4-dichloropyrimidine with sulfonamide derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the chlorine atoms are replaced by sulfonamide groups under basic conditions. For example, 2,4-dichloropyrimidine can be reacted with sulfonamide in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also enhance reaction rates and yields. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form diarylated pyrimidines
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, aqueous dioxane
Major Products Formed
Substitution: Amino, thiol, or alkoxy derivatives of pyrimidine.
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Coupling: Diarylated pyrimidines
Applications De Recherche Scientifique
2,4-Dichloropyrimidine-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2,4-Dichloropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: Lacks the sulfonamide group, making it less versatile in forming hydrogen bonds.
2,4-Dichloropyrimidine-5-carboxylate: Contains a carboxylate group instead of a sulfonamide, affecting its solubility and reactivity.
2,4,5-Trichloropyrimidine:
Uniqueness
2,4-Dichloropyrimidine-5-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C4H3Cl2N3O2S |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
2,4-dichloropyrimidine-5-sulfonamide |
InChI |
InChI=1S/C4H3Cl2N3O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H,(H2,7,10,11) |
Clé InChI |
RERMWXDNGJXBBV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)



![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride](/img/structure/B13234813.png)
![4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13234839.png)
![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)

